
Ethyl 2,2-dibromo-3-oxooct-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-dibromo-3-oxooct-6-enoate is an organic compound with the molecular formula C10H14Br2O3. It is a derivative of octenoic acid, characterized by the presence of two bromine atoms and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-dibromo-3-oxooct-6-enoate typically involves the bromination of ethyl 3-oxooct-6-enoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2,2-position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,2-dibromo-3-oxooct-6-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form ethyl 3-oxooct-6-enoate by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products
Substitution: Formation of ethyl 2-azido-3-oxooct-6-enoate or ethyl 2-thiocyanato-3-oxooct-6-enoate.
Reduction: Formation of ethyl 3-oxooct-6-enoate.
Oxidation: Formation of 2,2-dibromo-3-oxooctanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-dibromo-3-oxooct-6-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2,2-dibromo-3-oxooct-6-enoate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound reactive towards nucleophilic substitution. The ester functional group can undergo hydrolysis or transesterification under appropriate conditions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-bromo-3-oxooct-6-enoate: Lacks one bromine atom, leading to different reactivity and applications.
Ethyl 2,2-dichloro-3-oxooct-6-enoate: Contains chlorine atoms instead of bromine, resulting in different chemical properties.
Ethyl 3-oxooct-6-enoate: Lacks halogen atoms, making it less reactive in substitution reactions.
Uniqueness
Ethyl 2,2-dibromo-3-oxooct-6-enoate is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for different applications in research and industry.
Eigenschaften
CAS-Nummer |
921226-73-5 |
|---|---|
Molekularformel |
C10H14Br2O3 |
Molekulargewicht |
342.02 g/mol |
IUPAC-Name |
ethyl 2,2-dibromo-3-oxooct-6-enoate |
InChI |
InChI=1S/C10H14Br2O3/c1-3-5-6-7-8(13)10(11,12)9(14)15-4-2/h3,5H,4,6-7H2,1-2H3 |
InChI-Schlüssel |
MMXIOTDGLYBIGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)CCC=CC)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


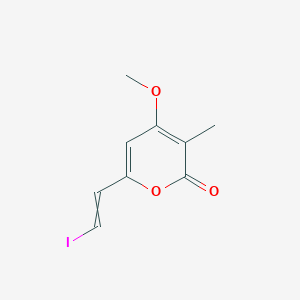
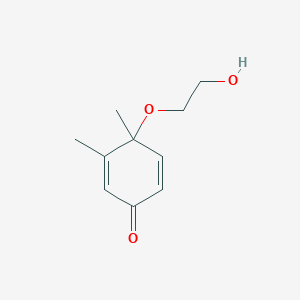
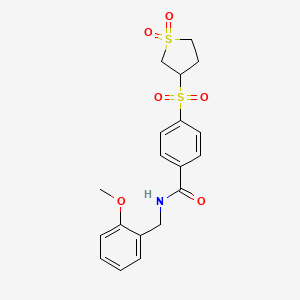
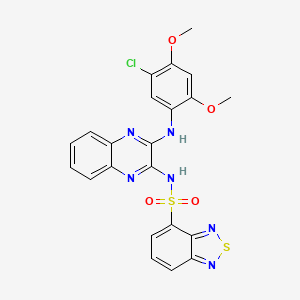
![(6R)-6-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12623907.png)
![3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12623909.png)
![2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione](/img/structure/B12623922.png)
![6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12623930.png)
![N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B12623932.png)
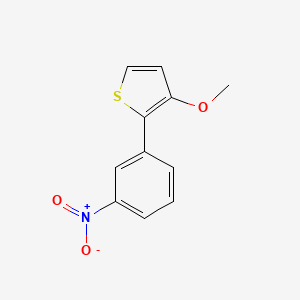
![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime](/img/structure/B12623938.png)
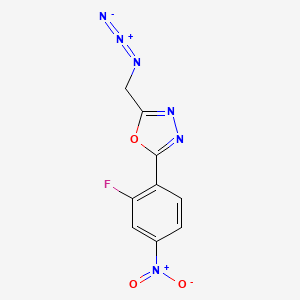
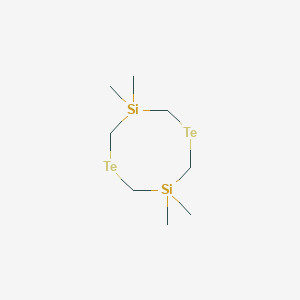
![4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12623966.png)
